molecular formula C25H27N5O4S B2921300 methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1116007-37-4

methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2921300
CAS No.: 1116007-37-4
M. Wt: 493.58
InChI Key: RYLDCGNJDLIRHT-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a pyrazine core substituted with a piperazine ring bearing a 2-methoxyphenyl group. The structure also includes a benzoate ester linked via a sulfanyl-acetamido bridge.

Properties

IUPAC Name

methyl 2-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-10-6-5-9-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-8-4-3-7-18(19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDCGNJDLIRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-methoxyphenyl)piperazine.

    Pyrazine Ring Formation: The piperazine derivative is then reacted with a pyrazine derivative to form the pyrazine-piperazine compound.

    Thioether Formation: The pyrazine-piperazine compound is then reacted with a thiol to form the thioether linkage.

    Amidation: The thioether compound is then reacted with an acyl chloride to form the amide linkage.

    Esterification: Finally, the compound is esterified with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro groups if present in the pyrazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. The piperazine ring is known to interact with the receptor’s binding site, while the pyrazine and benzoate moieties enhance binding affinity and selectivity . This interaction leads to modulation of receptor activity, which can result in vasodilation or other physiological effects.

Comparison with Similar Compounds

Piperazine-Containing Analogues

Piperazine derivatives are well-documented in medicinal chemistry. Key comparisons include:

Compound Structure Key Substituents Molecular Weight Reported Bioactivity
Target Compound Pyrazine-piperazine-sulfanyl-acetamido-benzoate 2-Methoxyphenyl, methyl ester ~488.5 g/mol (calculated) Not directly reported; inferred potential for CNS modulation
3-(4-Methylpiperazin-1-yl)benzoic acid Benzoic acid-piperazine 4-Methylpiperazine 220.26 g/mol Intermediate for antipsychotic drug synthesis
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl, 4-hydroxyphenyl 487.42 g/mol Anticancer activity (structural inference from synthesis methods)

Key Observations :

  • The sulfanyl-acetamido bridge introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler piperazine derivatives.

Pyrazine-Based Derivatives

Pyrazine rings are critical for interactions with enzymes or receptors. For example:

  • Salternamide E (from marine actinomycetes) shares a pyrazine core but lacks the piperazine-ester linkage, instead featuring a bicyclic structure with demonstrated cytotoxic activity .
  • The target compound’s pyrazin-2-yl sulfanyl group may confer redox-modulating properties, similar to disulfide-containing bioactive molecules .

Bioactivity Predictions

While experimental data for the target compound is absent, its structural neighbors suggest:

  • CNS activity : Piperazine moieties in drugs like aripiprazole target dopamine and serotonin receptors. The 2-methoxyphenyl group may further modulate receptor affinity .

Biological Activity

Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate, with CAS number 824958-22-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a piperazine ring, a pyrazine moiety, and a benzoate group. Its molecular formula is C25H29N3O3SC_{25}H_{29}N_3O_3S, with a molecular weight of approximately 455.58 g/mol. The presence of the methoxyphenyl group and the sulfanyl acetamido group suggests potential interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of compounds containing piperazine and pyrazine exhibit varying degrees of antimicrobial activity. For instance, similar compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate to strong inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial Strains TestedZone of Inhibition (mm)
5aS. aureus18
5bE. coli20
5cK. pneumoniae15

Note: Values are illustrative based on related studies; specific data for this compound may vary.

Anticancer Activity

Compounds similar to this compound have also been investigated for anticancer properties. Studies indicate that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. For example, compounds featuring the piperazine moiety have been linked to serotonin receptor modulation, which is crucial in treating mood disorders.

Case Studies and Research Findings

  • Antimicrobial Screening : A study focusing on a series of piperazine derivatives reported that several compounds exhibited significant antibacterial activity against both S. aureus and E. coli. The structure-activity relationship indicated that modifications to the piperazine ring could enhance potency .
  • Anticancer Mechanisms : Research conducted on similar piperazine-containing compounds demonstrated their ability to inhibit tumor growth in vitro by inducing cell cycle arrest at the G1 phase and promoting apoptosis in human cancer cell lines .
  • Neuropharmacological Assessment : A comparative study evaluated the anxiolytic effects of various piperazine derivatives in animal models, revealing that certain substitutions on the piperazine ring significantly increased efficacy in reducing anxiety-like behaviors .

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